

# A Comparative Guide to the Mechanical Properties of Additively Manufactured Aluminum-Nickel Alloys

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## Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Additively Manufactured Al-Ni Alloys Against Traditional Counterparts, Supported by Experimental Data.

This guide provides a comprehensive comparison of the mechanical properties of Aluminum-Nickel (Al-Ni) alloys produced through additive manufacturing (AM) techniques with those fabricated using conventional casting and wrought methods. The data presented is curated from a range of scholarly articles and industry standards to offer an objective overview for researchers and professionals in materials science and related fields.

## Data Presentation: A Comparative Analysis

The mechanical properties of Al-Ni alloys are significantly influenced by the manufacturing process. Additive manufacturing, with its layer-by-layer fabrication, introduces unique microstructures that can lead to properties distinct from those of traditionally cast or wrought alloys. The following tables summarize key mechanical property data for Al-Ni alloys produced by various methods.

Manufacturing Method	Alloy Composition	Ultimate Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)	Vickers Hardness (HV)
Additive Manufacturing					
Electron Beam Additive Manufacturing (EBAM)	NiCr:Al = 3:1	650 (at 873 K)	~650 (at 873 K)	>10 (at 873 K)	4.1 GPa (418 HV)[1]
Electron Beam Additive Manufacturing (EBAM)	NiCr:Al = 1:3	Brittle	-	-	8.7 GPa (887 HV)[1]
Selective Laser Melting (SLM)	AlSi10Mg + Ni	-	-	-	Higher than AlSi10Mg
Selective Laser Melting (SLM)	3Ni-AlSi10Mg	401.15 ± 7.97	-	6.23 ± 0.252	144.06 ± 0.81
Traditional Manufacturing					
Casting	Al-xNi (1-5 wt%)	Increases with Ni content	-	Decreases with Ni content	Increases with Ni content
Casting	7075 Al-0.6 Ni	Enhanced by 105% vs base	-	Enhanced by 45% vs base	-

Casting (Nickel Aluminum Bronze)	UNS C95800	620	276	15	-
Wrought (Nickel Aluminum Bronze)	UNS C63200	-	330-380	18	-

## Experimental Protocols: Methodologies for Validation

The validation of mechanical properties relies on standardized experimental protocols to ensure accuracy and comparability of data. The following outlines the methodologies for the key experiments cited in this guide.

### Tensile Testing

Tensile testing of both additively manufactured and traditionally manufactured Al-Ni alloys is conducted according to the ASTM B557 and ASTM E8/E8M standards.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) These standards specify the procedures for determining tensile properties such as ultimate tensile strength, yield strength, and elongation.

- **Specimen Preparation:** Test specimens are machined from the manufactured components to standardized dimensions. The orientation of the specimen relative to the build direction in AM parts is a critical parameter and is always recorded.
- **Test Procedure:** A uniaxial tensile load is applied to the specimen at a constant rate until fracture. The force applied and the elongation of the specimen are continuously monitored.
- **Data Analysis:** The recorded data is used to generate a stress-strain curve, from which the ultimate tensile strength, yield strength (typically at 0.2% offset), and elongation at break are determined.

### Hardness Testing

Vickers hardness testing is a common method for evaluating the hardness of Al-Ni alloys. The procedure is governed by ISO 6507 and ASTM E384 for microindentation and ASTM E92 for macroindentation tests.[6][7]

- **Surface Preparation:** The surface of the specimen must be carefully prepared to be smooth and flat, often involving grinding and polishing.
- **Indentation:** A diamond indenter in the shape of a square-based pyramid is pressed into the material surface with a specific load and for a set duration.
- **Measurement:** After the load is removed, the diagonals of the resulting indentation are measured using a microscope.
- **Calculation:** The Vickers hardness number (HV) is calculated based on the applied load and the surface area of the indentation.

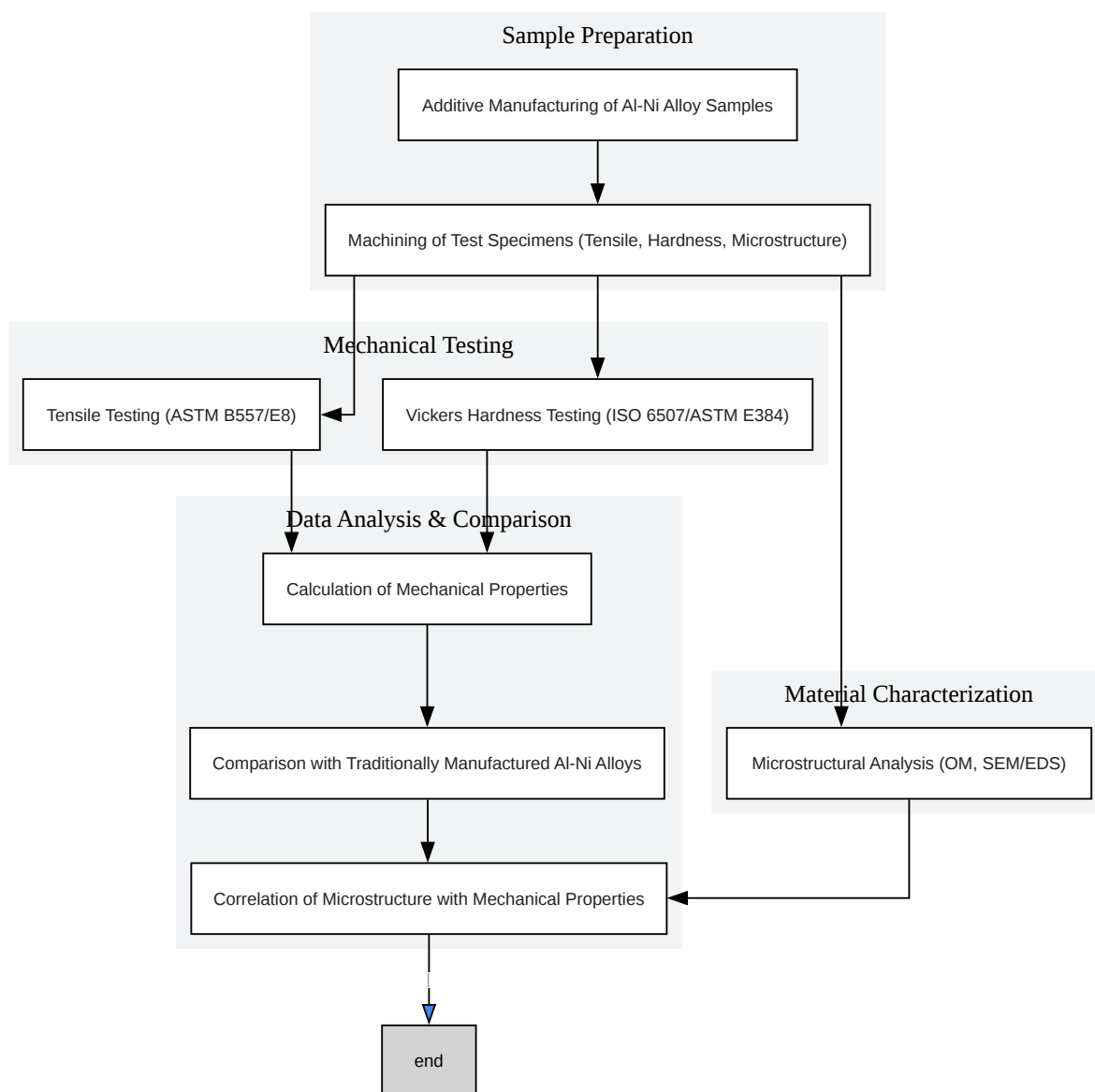
## Microstructural Characterization

The examination of the microstructure is crucial for understanding the relationship between the manufacturing process and the resulting mechanical properties.

- **Sample Preparation:** The specimen is sectioned, mounted in a polymer resin, and then ground and polished to a mirror-like finish.
- **Etching:** To reveal the microstructure, the polished surface is chemically etched. For aluminum alloys, etchants like Keller's reagent are commonly used.
- **Microscopy:** The etched surface is then examined using optical microscopy (OM) and scanning electron microscopy (SEM) to observe features such as grain size, phase distribution, and the presence of any defects. Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of different phases.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the validation of mechanical properties of additively manufactured Al-Ni alloys.



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Caption: Workflow for validating mechanical properties of AM Al-Ni alloys.

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